

Application of 17-Hydroxy sprengerinin C in specific cancer cell lines

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Compound of Interest

Compound Name: 17-Hydroxy sprengerinin C

Cat. No.: B2633744

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Application of Sprengerinin C in Hepatocellular Carcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sprengerinin C, a naturally occurring compound, has demonstrated significant anti-tumorigenic properties in hepatocellular carcinoma (HCC).[1] This document provides detailed application notes and protocols for studying the effects of Sprengerinin C on specific cancer cell lines, based on published research. The methodologies outlined below cover the assessment of its impact on cell proliferation, apoptosis, angiogenesis, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Sprengerinin C on various cancerrelated processes.

Table 1: Cytotoxicity of Sprengerinin C in Hepatocellular Carcinoma Cell Lines



Cell Line	Treatment Duration (h)	IC50 (μM)
HepG-2	48	2.86
BEL7402	48	3.12

Table 2: Effect of Sprengerinin C on Angiogenesis-Related Factors

Cell Line	Treatment	Parameter Measured	Result
HUVEC	Sprengerinin C (0.1-1 μ M)	Tube Formation	Inhibition
HepG-2	Sprengerinin C (1-3 μM) under hypoxia	VEGF Release	Reduction
BEL7402	Sprengerinin C (1-3 μM) under hypoxia	VEGF Release	Reduction
HUVEC	Sprengerinin C (0.1-1 μΜ)	MMP-2 and MMP-9 Activity	Inhibition

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of Sprengerinin C are provided below.

Cell Culture and Maintenance

- · Cell Lines:
 - HepG-2 (human hepatocellular carcinoma)
 - BEL7402 (human hepatocellular carcinoma)
 - HUVEC (human umbilical vein endothelial cells)
- Culture Medium:



- For HepG-2 and BEL7402: DMEM supplemented with 10% Fetal Bovine Serum (FBS),
 100 U/mL penicillin, and 100 μg/mL streptomycin.
- For HUVEC: Endothelial Cell Medium (ECM) supplemented with 5% FBS and Endothelial
 Cell Growth Supplement (ECGS).
- Culture Conditions:
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
 - Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Sprengerinin C that inhibits cell growth by 50% (IC50).

- Procedure:
 - Seed HepG-2 or BEL7402 cells in 96-well plates at a density of 5 x 10³ cells/well.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of Sprengerinin C (e.g., 0.1, 0.3, 1, 3, 10 μM) for 48 hours. Include a vehicle control (e.g., DMSO).
 - \circ Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the IC50 value using appropriate software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method quantifies the induction of apoptosis by Sprengerinin C.



Procedure:

- Seed HepG-2 or BEL7402 cells in 6-well plates.
- Treat cells with Sprengerinin C (e.g., 1, 2, 3 μM) for 24 hours.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend cells in 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol assesses the effect of Sprengerinin C on cell cycle progression.

Procedure:

- Treat HepG-2 or BEL7402 cells with Sprengerinin C (e.g., 1, 2, 3 μM) for 24 hours.
- Harvest and fix the cells in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1,
 S, and G2/M phases.

Anti-Angiogenesis Assay (HUVEC Tube Formation)

This assay evaluates the inhibitory effect of Sprengerinin C on the formation of capillary-like structures.

Procedure:

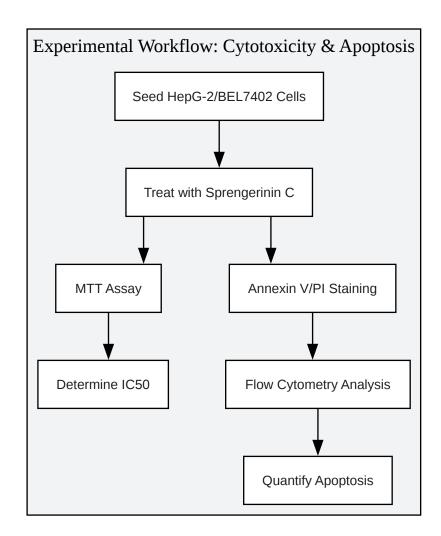


- Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
- Seed HUVECs onto the Matrigel-coated wells.
- Treat the cells with non-toxic concentrations of Sprengerinin C (e.g., 0.1, 0.3, 1 μ M).
- Incubate for 6-8 hours to allow for tube formation.
- Visualize and photograph the tube-like structures using a microscope.
- Quantify the extent of tube formation (e.g., total tube length, number of junctions).

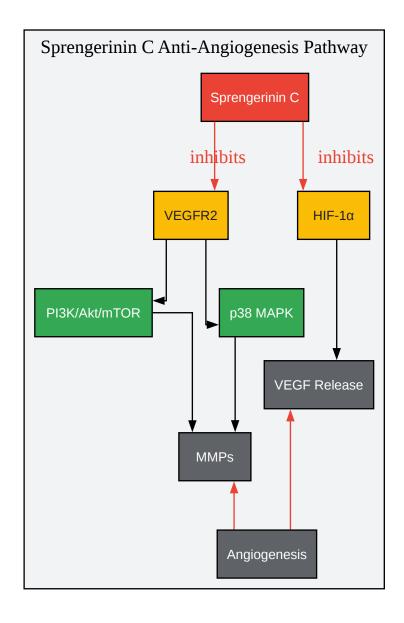
Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanisms of action and experimental workflows associated with Sprengerinin C.

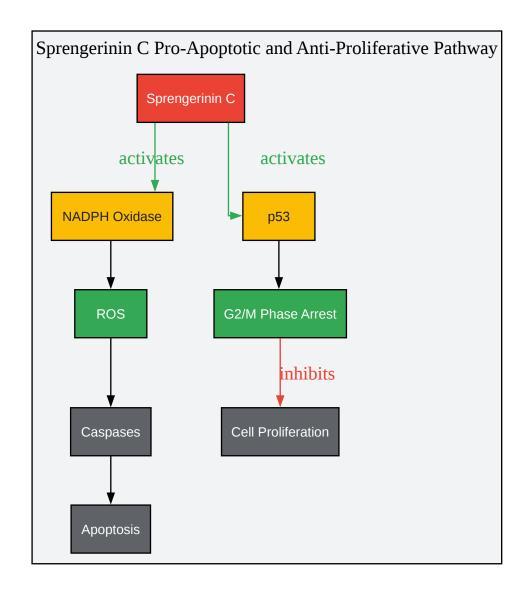












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References

 1. Sprengerinin C exerts anti-tumorigenic effects in hepatocellular carcinoma via inhibition of proliferation and angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]







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